REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH3:7]O.C=O.[CH2:11]([NH:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH3:12]>CCCCC>[CH2:11]([N:13]([CH2:7][O:4][CH3:1])[CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH3:12] |f:0.1.2|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
121.8 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
262.6 g
|
Type
|
reactant
|
Smiles
|
C(C)NC[Si](C)(C)C
|
Name
|
|
Quantity
|
382 g
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at −5° C. for a further 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The biphasic reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature within 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
Within 1 min
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
The biphasic reaction mixture
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
CUSTOM
|
Details
|
the upper, organic phase is dried azeotropically for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C[Si](C)(C)C)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |